4-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
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Overview
Description
4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring, a dimethylamino group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled temperature and pH conditions.
Introduction of the Dimethylamino Group: This step involves the substitution of a hydrogen atom on the triazine ring with a dimethylamino group using dimethylamine in the presence of a catalyst.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with the triazine ring.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate under acidic conditions.
Final Coupling with Phenol: The final step involves coupling the hydrazone derivative with phenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and dimethylamino groups, leading to the formation of quinone and nitroso derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Quinone and nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine
Antimicrobial Agents: The compound exhibits antimicrobial activity and is being studied for its potential use in developing new antibiotics.
Cancer Research: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry
Dyes and Pigments: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Sensors: It is employed in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can bind to proteins, altering their activity and leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
- 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
Uniqueness
The presence of the morpholine ring in 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL imparts unique steric and electronic properties, enhancing its ability to interact with biological targets and improving its solubility in aqueous media compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C16H21N7O2 |
---|---|
Molecular Weight |
343.38 g/mol |
IUPAC Name |
4-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H21N7O2/c1-22(2)15-18-14(19-16(20-15)23-7-9-25-10-8-23)21-17-11-12-3-5-13(24)6-4-12/h3-6,11,24H,7-10H2,1-2H3,(H,18,19,20,21)/b17-11+ |
InChI Key |
SGHCUOIQZVNWGL-GZTJUZNOSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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